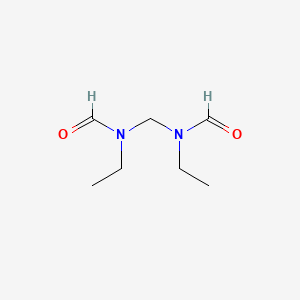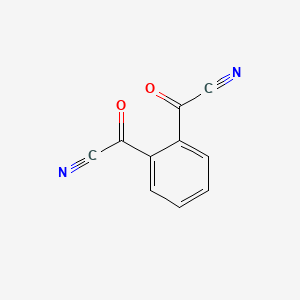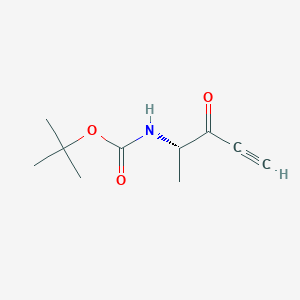![molecular formula C26H36N4O4 B14014585 1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine CAS No. 21323-33-1](/img/structure/B14014585.png)
1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine is a complex organic compound characterized by its unique structure, which includes diethoxyphenyl groups and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine typically involves multiple steps, starting with the preparation of the diethoxyphenyl intermediates. The key steps include:
Formation of Diethoxyphenyl Intermediates: The initial step involves the preparation of 3,4-diethoxyphenyl derivatives through the reaction of 3,4-diethoxybenzaldehyde with appropriate reagents.
Condensation Reaction: The diethoxyphenyl intermediates are then subjected to a condensation reaction with piperazine derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol: A similar compound with methoxy groups instead of ethoxy groups.
5-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one: Another compound with a similar diethoxyphenyl group but different overall structure.
Uniqueness
1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine is unique due to its specific combination of diethoxyphenyl groups and piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
21323-33-1 |
|---|---|
Molekularformel |
C26H36N4O4 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C26H36N4O4/c1-5-31-23-11-9-21(17-25(23)33-7-3)19-27-29-13-15-30(16-14-29)28-20-22-10-12-24(32-6-2)26(18-22)34-8-4/h9-12,17-20H,5-8,13-16H2,1-4H3 |
InChI-Schlüssel |
HDUXLXIARMOKEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=NN2CCN(CC2)N=CC3=CC(=C(C=C3)OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


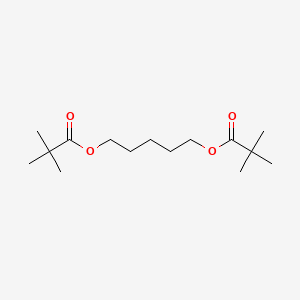
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)

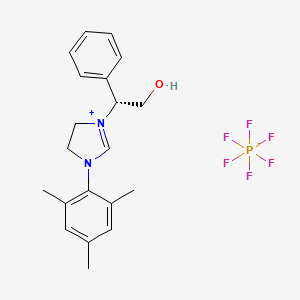
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)
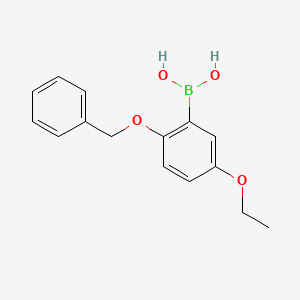
![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)
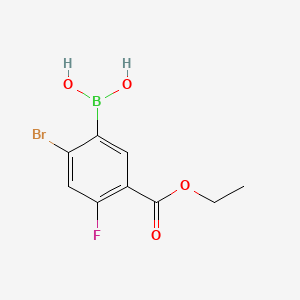
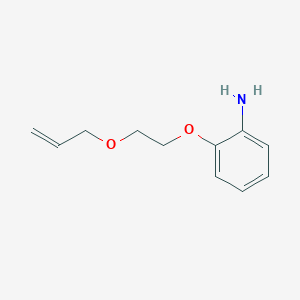
![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)

